Desethylatrazine-d7
CAS No.: 1216649-31-8
Cat. No.: VC0020922
Molecular Formula: C₆H₃D₇ClN₅
Molecular Weight: 194.67
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1216649-31-8 |
---|---|
Molecular Formula | C₆H₃D₇ClN₅ |
Molecular Weight | 194.67 |
IUPAC Name | 6-chloro-2-N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-1,3,5-triazine-2,4-diamine |
Standard InChI | InChI=1S/C6H10ClN5/c1-3(2)9-6-11-4(7)10-5(8)12-6/h3H,1-2H3,(H3,8,9,10,11,12)/i1D3,2D3,3D |
SMILES | CC(C)NC1=NC(=NC(=N1)N)Cl |
Introduction
Chemical Identity and Structure
Desethylatrazine-d7 is the deuterium-labeled version of desethylatrazine, which itself is a metabolite of the herbicide atrazine. The compound contains seven deuterium atoms in place of hydrogen atoms on the isopropyl group, providing it with distinct mass spectrometric properties while maintaining similar chemical behavior to its non-deuterated counterpart .
Molecular Identification
The compound can be identified through several standard chemical identifiers as presented in Table 1:
Parameter | Value |
---|---|
Chemical Name | Desethylatrazine-d7 (isopropyl-d7) |
CAS Registry Number | 1216649-31-8 |
Molecular Formula | C₆H₃ClN₅D₇ |
Molecular Weight | 194.67 g/mol |
IUPAC Name | 6-chloro-2-N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-1,3,5-triazine-2,4-diamine |
Alternative Names | 2-Amino-4-(isopropyl-d7-amino)-6-chloro-triazine, [2H7]-Atrazine-desethyl |
Table 1: Chemical identifiers for Desethylatrazine-d7
Structural Representation
The molecular structure features a 1,3,5-triazine ring with chlorine, amino, and isopropyl-d7-amino substituents. The seven deuterium atoms are positioned on the isopropyl group, replacing all hydrogen atoms typically present in this moiety. This specific deuteration pattern offers a +7 mass shift compared to the non-deuterated compound, which is particularly useful in mass spectrometry applications .
Physical and Chemical Properties
Understanding the physical and chemical properties of Desethylatrazine-d7 is essential for its proper handling, storage, and application in research settings.
Physical Properties
The compound exists as a white to off-white solid with specific physical characteristics as detailed in Table 2:
Property | Description |
---|---|
Physical Form | Solid |
Color | White to Off-White |
Melting Point | 134-136°C |
Appearance | Powder |
Table 2: Physical properties of Desethylatrazine-d7
Solubility Profile
The solubility characteristics of Desethylatrazine-d7 are important for preparation of analytical standards and experimental solutions. The compound demonstrates selective solubility in various solvents as shown in Table 3:
Solvent | Solubility |
---|---|
DMSO | 10 mg/mL (51.37 mM; requires ultrasonic treatment and warming) |
Methanol | Slightly soluble |
Water | Slightly soluble (requires heating) |
Chloroform | Slightly soluble |
Ethyl Acetate | Slightly soluble |
Table 3: Solubility profile of Desethylatrazine-d7 in common laboratory solvents
Applications in Analytical Chemistry
Desethylatrazine-d7 serves multiple important functions in modern analytical chemistry, particularly in environmental monitoring and pharmaceutical research.
Reference Standard Applications
As a stable isotope-labeled compound, Desethylatrazine-d7 is primarily used as an internal standard or reference material in quantitative analytical methods. The deuterium labeling provides a mass shift that allows for accurate identification and quantification in complex matrices using mass spectrometry techniques .
The compound is particularly valuable in environmental analysis, where it serves as a reference standard for monitoring atrazine degradation products in water samples. Studies have utilized such standards to assess breakthrough of micropollutants in water treatment systems, demonstrating the compound's relevance in environmental monitoring applications .
Pharmacokinetic Studies
Deuterium-labeled compounds like Desethylatrazine-d7 play a significant role in pharmacokinetic studies. The incorporation of deuterium atoms can potentially affect the pharmacokinetic and metabolic profiles of drug molecules, making these compounds useful for:
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Tracing metabolic pathways
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Quantifying drug components during development
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Investigating metabolic stability
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Developing more precise analytical methods
Research has indicated that compounds of this nature have pharmacological interest beyond their analytical applications, suggesting potential therapeutic implications that warrant further investigation .
Parameter | Specification |
---|---|
Chemical Purity | Minimum 98% |
Isotopic Purity | 99 atom % D |
Format | Neat or in solution (commonly in isooctane) |
Table 4: Typical purity specifications for commercial Desethylatrazine-d7
Quality Control Considerations
Quality control measures for Desethylatrazine-d7 typically include:
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Certificate of Analysis (COA) documentation
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Mass spectrometric confirmation of isotopic purity
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Chromatographic assessment of chemical purity
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Spectroscopic validation of structure
These quality control measures ensure the reliability of the compound when used as a reference standard in analytical applications .
Storage Temperature | Recommended Use Period |
---|---|
Room Temperature | Shipping conditions; stable for short-term |
-20°C | Use within 1 month |
-80°C | Use within 6 months |
Table 5: Storage recommendations for Desethylatrazine-d7
Research Applications and Findings
Desethylatrazine-d7 has been utilized in various research contexts, particularly in environmental monitoring and analytical method development.
Environmental Monitoring
As a deuterated analog of a common atrazine metabolite, Desethylatrazine-d7 has been employed in environmental studies tracking the presence and behavior of pesticides in aquatic systems. Research has demonstrated its utility in assessing the breakthrough of micropollutants in water treatment systems, particularly in granular activated carbon (GAC) filtration processes .
Studies have established breakthrough curves for desethylatrazine and related compounds, with limit of quantification (LOQ) values typically around 0.29 μg/L. This data helps in evaluating the efficiency of water treatment processes and in understanding the environmental fate of atrazine and its metabolites .
Analytical Method Development
The compound has proven valuable in developing and validating analytical methods for detecting pesticides and their metabolites in environmental samples. Its well-defined mass spectral characteristics make it ideal for method development in:
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Liquid chromatography-mass spectrometry (LC-MS)
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Gas chromatography-mass spectrometry (GC-MS)
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Multiple reaction monitoring (MRM) applications
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Quantitative environmental analysis
These methods are essential for regulatory compliance testing and environmental monitoring programs focused on pesticide residues .
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